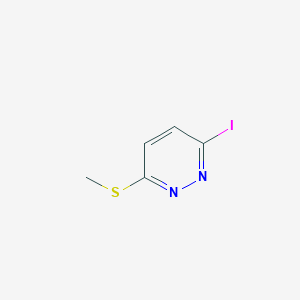
3-Iodo-6-methylsulphanyl-pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-6-(methylthio)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. The presence of iodine and a methylthio group in the 3 and 6 positions, respectively, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-(methylthio)pyridazine typically involves the iodination of 6-(methylthio)pyridazine. One common method is the reaction of 6-(methylthio)pyridazine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for 3-Iodo-6-(methylthio)pyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures for handling iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6-(methylthio)pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the pyridazine ring can undergo reduction reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution Products: Various substituted pyridazines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
3-Iodo-6-(methylthio)pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Iodo-6-(methylthio)pyridazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine and methylthio groups can influence the compound’s binding affinity and specificity for these targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-6-(methylthio)pyrimidine: Similar structure but with nitrogen atoms in different positions.
3-Iodo-6-(methylthio)pyrazine: Another diazine with a different nitrogen arrangement.
3-Iodo-6-(methylthio)pyridine: A pyridine derivative with a single nitrogen atom.
Uniqueness
3-Iodo-6-(methylthio)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both iodine and a methylthio group can enhance its reactivity and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
162438-04-2 |
|---|---|
Molecular Formula |
C5H5IN2S |
Molecular Weight |
252.08 g/mol |
IUPAC Name |
3-iodo-6-methylsulfanylpyridazine |
InChI |
InChI=1S/C5H5IN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 |
InChI Key |
LEHSAVPCFLJSCC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















